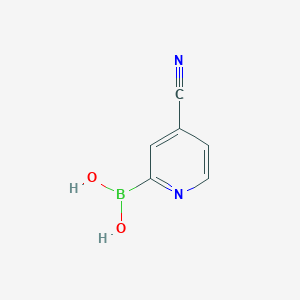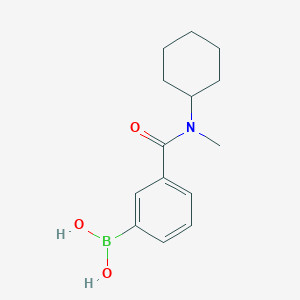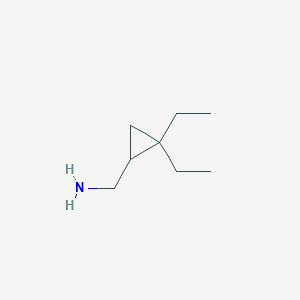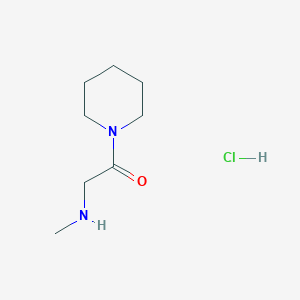
Potassium (4-isobutylphenyl)trifluoroborate
Overview
Description
Potassium (4-isobutylphenyl)trifluoroborate is a specialty product for proteomics research applications . It has a molecular formula of C10H13BF3K and a molecular weight of 240.12 .
Molecular Structure Analysis
The molecular structure of Potassium (4-isobutylphenyl)trifluoroborate consists of a boron atom bonded to three fluorine atoms and a 4-isobutylphenyl group, with a potassium ion balancing the charge .Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
Potassium (4-isobutylphenyl)trifluoroborate has a melting point of 290-298°C . It is also noted for its stability in air and moisture .Scientific Research Applications
- Potassium (4-isobutylphenyl)trifluoroborate is a specialty product used for proteomics research applications .
- Potassium trifluoroborates, including Potassium (4-isobutylphenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters .
- They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
- Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .
Scientific Field: Proteomics
Scientific Field: Cross-Coupling Reactions
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDRBMWAZHXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660118 | |
| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-isobutylphenyl)trifluoroborate | |
CAS RN |
850623-66-4 | |
| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)






![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)

